1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Overview
Description
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a chemical compound with the molecular formula C13H25N3O5 and a molecular weight of 303.35 g/mol . It is commonly used as a guanidinylation reagent in various chemical reactions . The compound is characterized by its tert-butyl groups and a hydroxyethyl group attached to the guanidine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with 2-hydroxyethylamine . The reaction typically involves the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include substituted guanidines with various functional groups.
Deprotection Reactions: The major product is the free guanidine.
Scientific Research Applications
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is widely used in scientific research, including:
Chemistry: As a guanidinylation reagent in peptide synthesis.
Biology: In the modification of biomolecules for studying protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the formation of stable guanidine derivatives through nucleophilic substitution reactions. The hydroxyethyl group enhances the solubility and reactivity of the compound, facilitating its use in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
- 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
- N-Boc-1,6-hexanediamine hydrochloride
Uniqueness
1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is unique due to its hydroxyethyl group, which provides enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications requiring high reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGPOQWQFSEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401171 | |
Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215050-11-6 | |
Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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